2-(4-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)acetic acid
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Overview
Description
2-(4-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)acetic acid is an organic compound that features a pyrazole ring substituted with a fluoro group and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution with Fluoro Group:
Coupling with Phenylacetic Acid: The final step involves coupling the fluoro-substituted pyrazole with phenylacetic acid using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(4-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluoro group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the pyrazole ring can interact with active sites through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)acetic acid: Similar structure but with a chloro group instead of a fluoro group.
2-(4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)phenyl)acetic acid: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 2-(4-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)acetic acid can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it potentially more effective in its applications compared to its chloro or methyl analogs.
Properties
Molecular Formula |
C12H11FN2O2 |
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Molecular Weight |
234.23 g/mol |
IUPAC Name |
2-[4-fluoro-3-(1-methylpyrazol-4-yl)phenyl]acetic acid |
InChI |
InChI=1S/C12H11FN2O2/c1-15-7-9(6-14-15)10-4-8(5-12(16)17)2-3-11(10)13/h2-4,6-7H,5H2,1H3,(H,16,17) |
InChI Key |
BMALYRYNXDTFKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC(=C2)CC(=O)O)F |
Origin of Product |
United States |
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